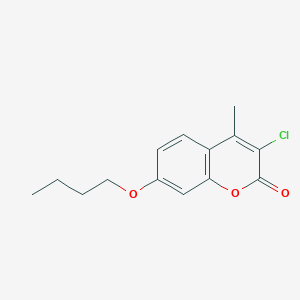![molecular formula C15H10ClN3O3S2 B5163596 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5163596.png)
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. This compound is commonly referred to as CBTA, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CBTA is not fully understood. However, it is believed to bind to the thiol group of cysteine residues in biomolecules, leading to the formation of a stable adduct. This adduct can be detected using fluorescence spectroscopy, allowing for the quantification of thiol-containing biomolecules.
Biochemical and Physiological Effects
CBTA has been shown to have minimal cytotoxicity and is relatively stable in biological environments. It has been used to study the thiol redox state in cells and tissues, as well as the role of thiols in various biological processes such as protein folding and signaling.
Advantages and Limitations for Lab Experiments
One advantage of CBTA is its selectivity for thiols, which allows for the specific detection of thiol-containing biomolecules. However, its fluorescence properties can be affected by factors such as pH and temperature, which may limit its use in certain experiments. Additionally, CBTA may not be suitable for in vivo studies due to its limited cell permeability.
Future Directions
There are several future directions for the use of CBTA in scientific research. One potential application is in the development of new antimicrobial agents, as CBTA has shown promising activity against bacteria. Additionally, CBTA could be used to study the thiol redox state in disease states such as cancer, where alterations in thiol-containing biomolecules have been observed. Finally, the development of new fluorescent probes based on CBTA could lead to the discovery of new biomolecules and biological processes.
Synthesis Methods
The synthesis of CBTA involves the reaction of 5-chloro-2-aminobenzothiazole with 4-nitrophenylacetic acid in the presence of thionyl chloride. The reaction results in the formation of CBTA, which is a yellowish-green powder. This method has been optimized to produce high yields of CBTA with minimal impurities.
Scientific Research Applications
CBTA has been extensively studied for its potential use as a fluorescent probe for the detection of thiols. It has been shown to selectively bind to thiols and emit fluorescence, making it a useful tool for studying thiol-containing biomolecules. CBTA has also been investigated for its antimicrobial properties, with promising results against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-9-1-6-13-12(7-9)18-15(24-13)23-8-14(20)17-10-2-4-11(5-3-10)19(21)22/h1-7H,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUITQCXLODUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)



![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)


